

Comparison of Validated Piperazine-Containing Compounds

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Compound Focus: Piperazinomycin

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The table below summarizes key experimental findings for selected piperazine-derived compounds, which can serve as a reference for the type of data you might seek for **piperazinomycin** analogs.

Compound Name / Identifier	Reported Biological Activity & Target	Key Experimental Findings	Citation
BS230 (1,2-benzothiazine derivative) Topoisomerase II (Topo II) inhibitor & DNA binding [1] • Showed stronger cytotoxicity against MCF7 cancer cells than Doxorubicin (DOX). • Lower cytotoxicity toward healthy MCF10A cells than DOX. • Molecular docking confirmed binding to DNA-Topo II complex and DNA minor groove. [1] Compounds 4b & 4c (2-piperazinyl quinoxaline derivatives) Putative multi-target agents (c-Kit tyrosine kinase & P-glycoprotein) [2] • Potent anti-proliferative activity ($IC_{50} < 1 \mu M$) against HCT-116 and SCOV3 cancer cell lines. [2] Compound 3i (Ciprofloxacin-Thiazolidinedione hybrid) Dual Topoisomerase I/II inhibitor [3] • Anti-proliferative activity against LOX IMVI melanoma cells ($IC_{50} = 25.4 \mu M$). • Inhibited Topo I ($IC_{50} = 4.77 \mu M$) and Topo II ($IC_{50} = 15 \mu M$). • Induced apoptosis and S-phase cell cycle arrest. [3] Compound 8d (Coumarin-piperazine-triazole hybrid) Anti-tubercular and Anticancer (potential Acetyl-CoA synthetase inhibitor) [4] • Potent anti-TB activity (MIC = 1.04 μM), more potent than Isoniazid. • Anti-proliferative activity against HeLa ($IC_{50} = 12.42 \mu M$) and MCF-7 ($IC_{50} = 26.16 \mu M$) cell lines. [4]			

Detailed Experimental Protocols from Key Studies

The methodologies below, adapted from the cited research, provide a framework for validating the activity of piperazine-containing compounds.

1. Cytotoxicity and Anti-proliferative Assays The **MTT assay** is a standard colorimetric method for assessing cell viability and compound toxicity [2].

- **Procedure:** Cells are seeded in culture plates and treated with different concentrations of the test compound. After incubation, MTT reagent is added. Living cells convert MTT into purple formazan crystals, which are dissolved, and the solution's absorbance is measured. The IC_{50} value (concentration that inhibits cell growth by 50%) is calculated from the dose-response curve [2].
- **Application:** Used to evaluate compounds **BS230** [1], **4b/4c** [2], **3i** [3], and **8d** [4] against various cancer cell lines.

2. Enzymatic Inhibition Assays These measure a compound's ability to directly inhibit enzyme activity.

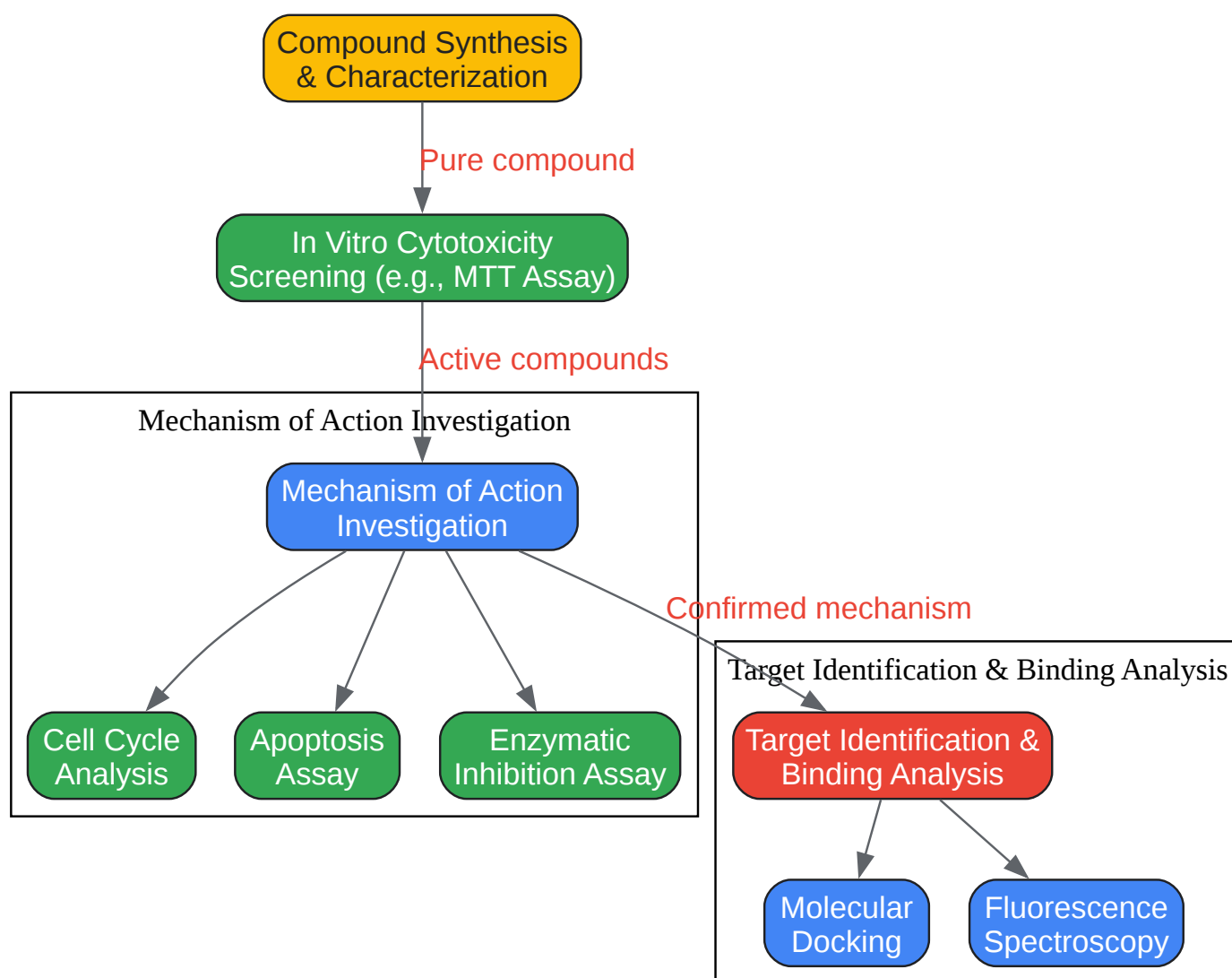
- **Topoisomerase Inhibition:** For compound **3i**, inhibition of Topo I and II was evaluated using enzymatic assays (e.g., relaxation assay for Topo I, decatenation assay for Topo II), where a reduction in the enzyme's catalytic function indicates inhibition [3].
- **Molecular Docking:** Computational simulations predict how a compound interacts with a biological target.
 - **Procedure:** The 3D structure of the target protein or DNA is obtained from a database (e.g., PDB). The compound's structure is optimized and then docked into the target's binding site. The binding affinity (score) and specific interactions (e.g., hydrogen bonds, hydrophobic contacts) are analyzed [1] [2] [3]. This method was used to study the binding of **BS230** to the DNA-Topo II complex [1] and of compounds **4b/4c** to c-Kit and P-glycoprotein [2].

3. Apoptosis and Cell Cycle Analysis These flow cytometry-based methods investigate a compound's mechanism of action.

- **Apoptosis Assay:** Uses fluorescent dyes like Annexin V (which binds to phosphatidylserine exposed on the surface of apoptotic cells) and Propidium Iodide (PI, which stains dead cells) to distinguish between live, early apoptotic, late apoptotic, and necrotic cell populations [3].
- **Cell Cycle Analysis:** Cells are stained with PI, which binds to DNA. The DNA content of cells is measured, and the percentage of cells in different cell cycle phases (G1, S, G2/M) is determined [3].
- **Application:** Used to demonstrate that compound **3i** induces apoptosis and S-phase arrest in melanoma cells [3].

Experimental Workflow for Validating Piperazine-Based Compounds

The diagram below outlines the logical sequence of key experiments used in the cited studies to validate the activity of piperazine-containing compounds.



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Interpretation of Key Findings

- **The Piperazine Motif is a Privileged Structure:** The consistent appearance of the piperazine ring in diverse, biologically active compounds across these studies [1] [2] [3] underscores its value in medicinal chemistry. It often contributes to favorable water solubility, oral bioavailability, and target affinity [5].
- **Strategy of Molecular Hybridization:** Many of the most promising compounds are hybrids. For example, **3i** combines ciprofloxacin with thiazolidinedione [3], and **8d** links coumarin, piperazine, and triazole [4]. This suggests that attaching a piperazine moiety to other active pharmacophores is a viable strategy for developing new multi-target agents.

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Web: www.smolecule.com